2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one
Overview
Description
“2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one” is a complex organic compound. It contains an aminoethyl group (-NH2), a thiophenyl group (a sulfur-containing ring), and a pyridazinone group (a six-membered ring with two nitrogen atoms). These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen and sulfur atoms could result in a variety of interesting structural features, including aromatic rings and potential sites for hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aminoethyl group could participate in reactions with acids and electrophiles, while the thiophenyl and pyridazinone groups could undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .
Scientific Research Applications
Cardiovascular Research
Pyridazinone derivatives, including those structurally related to 2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one, have been identified as key components in the development of cardioactive agents. These compounds are part of various cardiovascular drugs that have either been used clinically or tested in clinical trials for their potential benefits in treating heart-related conditions (Imran & Abida, 2016).
Antimicrobial Activities
The research on pyridazinone derivatives also extends to their potential antimicrobial properties. Studies have shown that certain pyridazinone compounds, synthesized through reactions with enaminonitriles, exhibit antimicrobial activities, suggesting their potential use in fighting bacterial infections (Mohareb, Al-Omran, & Ho, 2002).
Synthesis and Chemical Reactivity
Research into the synthesis and chemical reactivity of pyridazinone derivatives and related compounds has been a key area of focus. These studies aim at understanding the chemical behavior of such compounds under different conditions, which is crucial for their potential applications in medicinal chemistry and material science (Alonazy et al., 2009).
Anticonvulsant Activity
Pyridazinone derivatives have been synthesized and tested for their anticonvulsant activities, indicating their potential therapeutic application in the management of seizure disorders. These studies contribute to the development of new anticonvulsant drugs with improved efficacy and safety profiles (Samanta et al., 2011).
Heterocyclic Compound Synthesis
The versatility of pyridazinone derivatives extends to the synthesis of a wide range of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry due to their diverse biological activities. Research in this area explores the synthesis of novel heterocyclic structures that could serve as lead compounds in drug discovery (Ibrahim & Behbehani, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminoethyl)-6-thiophen-2-ylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOMWYKUYNZALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2{H})-one |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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